molecular formula C19H15FN2O4 B13369308 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

Cat. No.: B13369308
M. Wt: 354.3 g/mol
InChI Key: WKYJKLSLZXZSQZ-BMRADRMJSA-N
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Description

2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-benzoyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide
  • 2-[3-benzoyl-2-(2-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide
  • 2-[3-benzoyl-2-(2-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide

Uniqueness

The uniqueness of 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide lies in the presence of the fluorophenyl group, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]acetamide

InChI

InChI=1S/C19H15FN2O4/c20-13-9-5-4-8-12(13)16-15(17(24)11-6-2-1-3-7-11)18(25)19(26)22(16)10-14(21)23/h1-9,16,24H,10H2,(H2,21,23)/b17-15+

InChI Key

WKYJKLSLZXZSQZ-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(=O)N)C3=CC=CC=C3F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(=O)N)C3=CC=CC=C3F)O

Origin of Product

United States

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